2-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
Description
Properties
IUPAC Name |
2-[[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c22-17-6-5-16(17)20-9-7-13(8-10-20)12-21-18(23)11-14-3-1-2-4-15(14)19-21/h11,13,16-17,22H,1-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIJVNIPDUHZMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C4CCC4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. Table 1: Representative Synthetic Steps
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| Piperidine alkylation | 2-Hydroxycyclobutyl bromide, K₂CO₃, DMF, 60°C | 1-(2-Hydroxycyclobutyl)piperidine | 75–85 |
| Coupling | EDC, HOBt, DCM, RT | Coupled piperidinyl-hexahydrocinnolin | 60–70 |
| Deprotection | HCl/MeOH, reflux | Final compound | 90–95 |
Advanced: How can computational chemistry optimize the synthesis and reactivity prediction of this compound?
Methodological Answer:
Computational methods like quantum chemical calculations (e.g., DFT) and reaction path searches can predict feasible reaction pathways and transition states. The ICReDD approach integrates:
- Reaction Mechanism Mapping : Identifying low-energy pathways for key steps (e.g., piperidine alkylation) using Gaussian or ORCA software .
- Solvent/Reagent Screening : COSMO-RS simulations optimize solvent polarity and reagent compatibility to enhance yields .
- Machine Learning : Training models on existing hexahydrocinnolin synthesis data to predict optimal conditions (e.g., temperature, catalyst) .
Q. Example Workflow :
Use DFT to model the transition state of the coupling step.
Validate with experimental data to refine computational parameters.
Apply Monte Carlo simulations to explore side-reaction probabilities.
Basic: What spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- NMR :
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of hydroxycyclobutyl group) .
Advanced: How to apply Design of Experiments (DoE) to optimize reaction yields and purity?
Methodological Answer:
DoE reduces experimental trials by systematically varying factors (e.g., temperature, stoichiometry). For this compound:
- Factors : Reaction temperature (60–100°C), catalyst loading (5–15 mol%), solvent polarity (DMF vs. THF).
- Response Variables : Yield, purity (HPLC area%).
- Statistical Analysis : Use a central composite design (CCD) to model interactions and identify optimal conditions .
Q. Table 2: DoE Results for Coupling Reaction Optimization
| Run | Temp (°C) | Catalyst (mol%) | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | 60 | 5 | DMF | 62 | 92 |
| 2 | 80 | 10 | THF | 78 | 96 |
| 3 | 100 | 15 | DMF | 65 | 88 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
